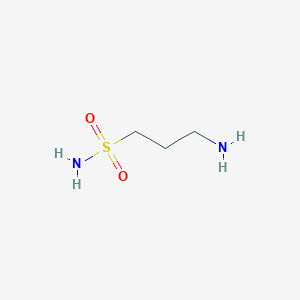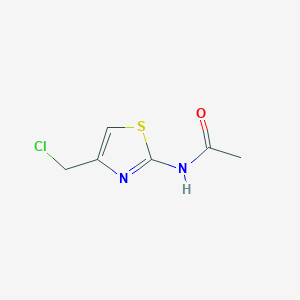
N-(2-Bromo-4-methoxyphenyl)acetamide
Overview
Description
N-(2-Bromo-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetamide group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Bromo-4-methoxyphenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-bromo-4-methoxyaniline with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the reaction of 2-bromo-4-methoxyaniline with acetyl chloride in the presence of a base like triethylamine can be employed. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: N-Bromosuccinimide (NBS) is commonly used for bromination reactions.
Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed:
Substitution: Formation of N-(2-amino-4-methoxyphenyl)acetamide.
Oxidation: Formation of N-(2-bromo-4-hydroxyphenyl)acetamide.
Reduction: Formation of N-(2-bromo-4-methoxyphenyl)ethylamine.
Scientific Research Applications
N-(2-Bromo-4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity . Additionally, it can interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and applications.
N-(2-Bromo-4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, leading to variations in its chemical properties.
N-(2-Bromo-4-methylphenyl)acetamide: Has a methyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: N-(2-Bromo-4-methoxyphenyl)acetamide is unique due to the presence of both bromine and methoxy groups on the phenyl ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
IUPAC Name |
N-(2-bromo-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXORYKRDGLYSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448129 | |
| Record name | N-(2-Bromo-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-37-7 | |
| Record name | N-(2-Bromo-4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)
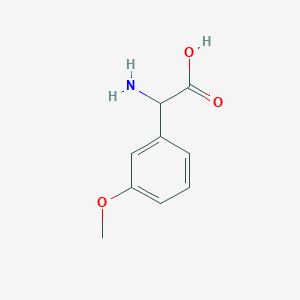
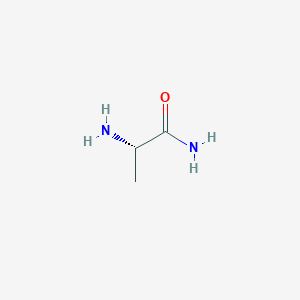
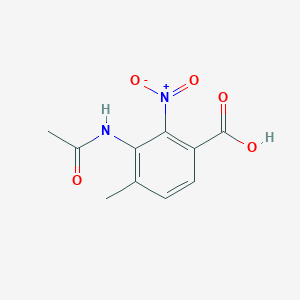
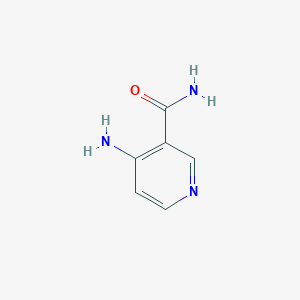

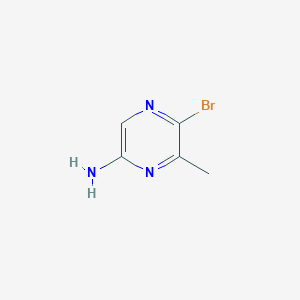
![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)

